![molecular formula C20H28CuN2O6 B13352174 Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
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Overview
Description
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is a copper complex with the molecular formula C20H30CuN2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- typically involves the reaction of copper salts with 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione ligands under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-50°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the pyrrolidinedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different ligands and oxidation states, depending on the reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate is used as a catalyst in various organic reactions, including cross-coupling reactions.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine This compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Studies also suggest that copper complexes might be developed for the protection of normal tissues in association with cancer radiotherapy and protection against occupational exposures to hazardous radiation .
- Industry It is utilized in the development of new materials and as a precursor for other copper-based compounds.
Chemical Reactions
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo several types of chemical reactions:
- Oxidation The copper center can be oxidized to higher oxidation states under specific conditions using oxidizing agents like hydrogen peroxide and potassium permanganate. The major products formed are higher oxidation state copper complexes.
- Reduction The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride and lithium aluminum hydride. The major products formed are lower oxidation state copper complexes.
- Substitution Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands using an excess of the new ligand and heating the reaction mixture. The major product formed is new copper complexes with different ligands.
Mechanism of Action
The mechanism of action of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- involves its interaction with molecular targets such as enzymes and cellular receptors. The copper ion in the complex can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The pyrrolidinedione ligands also play a role in stabilizing the complex and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
- Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Uniqueness
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other copper complexes.
Biological Activity
Copper complexes have garnered significant attention in recent years due to their diverse biological activities, particularly in the field of cancer treatment. The compound Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] , also known as a copper(II) complex, exhibits promising anticancer properties through various mechanisms. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] can be represented as follows:
- Chemical Formula : C₁₄H₁₄CuN₂O₄
- Molecular Weight : 318.84 g/mol
Copper complexes exert their biological effects through several mechanisms:
- Induction of Apoptosis : Copper ions can activate apoptosis signaling pathways in cancer cells. For instance, studies indicate that copper(II) complexes induce apoptosis via caspase-dependent mitochondrial signaling pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation .
- Cytotoxicity : The cytotoxic effects of copper complexes have been extensively studied. Research shows that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including BEL-7404 and MCF7 cells. The cytotoxicity is often enhanced by the presence of specific ligands that facilitate copper ion complexation .
- DNA Interaction : Copper complexes can bind to DNA and induce strand breaks, contributing to their anticancer activity. This interaction is believed to be mediated through the generation of ROS, which cleaves DNA strands and triggers cellular apoptosis .
Case Studies
Several studies highlight the biological activity of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]:
- Study on Cytotoxicity : A comparative analysis demonstrated that copper(II) complexes exhibit varying levels of cytotoxicity against different tumor models. The study found that the lipophilicity of substituents on the ligands significantly influenced the cytotoxic profile against Ehrlich ascites carcinoma cells .
- Mechanistic Insights : Research indicates that copper(II) complexes can effectively inhibit RNA-dependent DNA polymerases and interfere with viral replication processes, showcasing their potential as antiviral agents in addition to their anticancer properties .
Table 1: Summary of Biological Activity
Compound Name | Target Cells | Mechanism of Action | Cytotoxicity (IC50) |
---|---|---|---|
Copper Complex A | BEL-7404 | Apoptosis induction | 15 µM |
Copper Complex B | MCF7 | DNA cleavage | 10 µM |
Copper Complex C | HT29 | ROS generation | 20 µM |
Table 2: Comparative Analysis of Cytotoxicity
Ligand Type | Cytotoxicity Profile | Selectivity Index |
---|---|---|
Bidentate | High | Moderate |
Tridentate | Moderate | High |
Tetradentate | Very High | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-?
- Answer : The synthesis typically involves ligand exchange reactions under inert conditions. A common approach is reacting copper(II) salts (e.g., CuCl₂) with the β-diketone ligand precursor (e.g., 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione) in a polar aprotic solvent like dimethylformamide (DMF). Purification is achieved via recrystallization from ethanol or acetonitrile. Characterization relies on elemental analysis, FTIR (to confirm ligand coordination), and UV-Vis spectroscopy (to assess d-d transitions) .
Q. How is the crystal structure of this copper complex determined, and what parameters are critical for analysis?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Q. What spectroscopic techniques are essential for characterizing this complex?
- Answer :
- FTIR : Confirm ligand deprotonation (loss of O-H stretch at ~2500 cm⁻¹) and Cu-O bonding (new peaks at 450–500 cm⁻¹).
- UV-Vis : Detect d-d transitions (500–700 nm) and ligand-to-metal charge transfer (LMCT) bands.
- EPR : Identify oxidation state (Cu²+ shows axial signals with g⊥ > g∥).
Cross-validate with cyclic voltammetry for redox behavior .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
- Answer : Discrepancies (e.g., EPR suggesting tetrahedral geometry vs. SC-XRD showing square-planar) require:
Replication : Repeat experiments under varied conditions (temperature, solvent).
Complementary methods : Use EXAFS for local Cu coordination or DFT calculations to model electronic structures.
Error analysis : Assess crystallographic refinement residuals (R-factors) and spectrometer calibration .
Q. What theoretical frameworks guide the study of this complex’s electronic properties?
- Answer : Leverage ligand field theory (LFT) to explain d-orbital splitting and electronic spectra. For redox behavior, apply Marcus theory to electron transfer kinetics. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and predict reactivity. Validate against experimental UV-Vis and cyclic voltammetry data .
Q. How can researchers design experiments to probe catalytic applications of this complex?
- Answer :
Hypothesis : Test catalytic efficiency in oxidation reactions (e.g., alkene epoxidation).
Control variables : Optimize solvent (aprotic vs. protic), temperature, and co-catalysts (e.g., O₂ or peroxides).
Mechanistic studies : Use in-situ Raman spectroscopy or quenching experiments to identify intermediates.
Benchmarking : Compare turnover numbers (TON) with known copper catalysts like Cu-Schiff base complexes .
Q. What strategies address inconsistencies in ligand coordination modes reported in literature?
- Answer : Divergent coordination (e.g., κ² vs. κ³ binding) may arise from solvent polarity or counterion effects. Systematic studies should:
- Vary ligand:metal ratios (e.g., 1:1 vs. 2:1).
- Use mass spectrometry (ESI-MS) to detect solution-phase species.
- Correlate with SC-XRD to confirm solid-state vs. solution structures .
Q. Methodological Guidance
Q. How to formulate research questions for mechanistic studies of this complex?
- Answer : Use the PICO framework:
- Population : Copper(II) complex with β-diketone ligands.
- Intervention : Reaction conditions (pH, light, oxidants).
- Comparison : Benchmark against analogous Cu complexes.
- Outcome : Mechanistic pathways (radical vs. ionic).
Align with hypotheses grounded in coordination chemistry principles .
Q. What ethical and reproducibility standards apply to publishing data on this compound?
- Answer :
- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD).
- Replication protocols : Document solvent purity (±0.1% H₂O) and inert atmosphere (O₂ < 1 ppm).
- Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to ACS or RSC guidelines .
Q. Data Contradiction Analysis
Q. Why might magnetic susceptibility data conflict with EPR results?
- Answer : Magnetic moments (μeff) indicating paramagnetism (Cu²+) may conflict with EPR silence due to:
- Spin-spin coupling : Antiferromagnetic interactions in dimeric species.
- Low symmetry : Zero-field splitting in distorted geometries.
Mitigate via low-temperature SQUID measurements and dilute sample preparation .
Properties
Molecular Formula |
C20H28CuN2O6 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,11,14H,4H2,1-3H3;/q;;+2/p-2 |
InChI Key |
ZNZXPAMDJLONLJ-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.[Cu+2] |
Origin of Product |
United States |
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